molecular formula C17H24O2 B082552 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol CAS No. 13746-54-8

2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol

Cat. No. B082552
CAS RN: 13746-54-8
M. Wt: 260.4 g/mol
InChI Key: NUEKYQUPPRJHFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or specific substitutions that enable the formation of the compound's core structure. For example, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, a compound with a somewhat similar structure, involves the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. This reaction highlights the methods used to introduce methoxy and methyl groups into a phenolic compound, potentially relevant to synthesizing the compound (Bai Linsha, 2015).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a compound and is crucial for understanding its chemical behavior. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed. For compounds with complex bicyclic structures, these analyses can reveal interesting features like conjugation and crystal packing, which influence their physical and chemical properties. For example, various studies have characterized similar compounds, elucidating their stable crystal structures and the presence of intramolecular hydrogen bonds, which could offer insights into the structural aspects of 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol (Zhao et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are determined by its functional groups and molecular structure. For example, Schiff base compounds, which may share functional similarities with the target compound, exhibit specific reactivity patterns such as condensation with aldehydes and ketones. These reactions are influenced by the compound's electronic structure, as demonstrated in various research works on related compounds (A. Tavman et al., 2018).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are closely linked to its molecular structure. For example, the crystal structure determination of related compounds reveals how molecular packing and hydrogen bonding influence their physical state and stability. These findings can provide a basis for predicting the behavior of 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol under various conditions (J. Trilleras et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, depend on the compound's electronic structure and functional groups. Studies on similar compounds, focusing on their spectroscopic characteristics and reactivity, can shed light on the chemical behavior expected from 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol. For instance, the interaction of Schiff bases with metals and their antibacterial activities suggest avenues for exploring the chemical properties of the compound of interest (A. Tavman et al., 2009).

properties

IUPAC Name

2-methoxy-4-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-10-13-8-12(17(10,2)3)9-14(13)11-5-6-15(18)16(7-11)19-4/h5-7,10,12-14,18H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEKYQUPPRJHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884637
Record name Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol

CAS RN

13746-54-8, 67990-31-2
Record name 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol
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Record name Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
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Record name Phenol, 2-methoxy-4-((1R,2S,4R,6S)-5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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Record name Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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Record name 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol
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